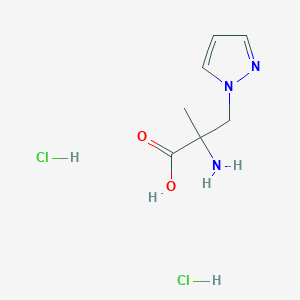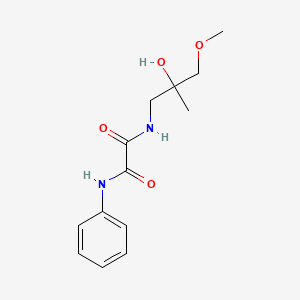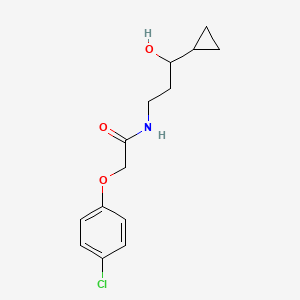
N-(2-tert-butylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-tert-butylphenyl)benzamide” is a chemical compound with the linear formula C11H15NO . It has a molecular weight of 177.248 .
Synthesis Analysis
The synthesis of N-tert-butyl amides, such as “N-(2-tert-butylphenyl)benzamide”, can be achieved through the reaction of nitriles with tert-butyl benzoate . This process is catalyzed by Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of “N-(2-tert-butylphenyl)benzamide” consists of a benzamide group attached to a tert-butyl group . The benzamide group is a common structural motif in many pharmaceutical compounds .
Chemical Reactions Analysis
Benzamide derivatives, including “N-(2-tert-butylphenyl)benzamide”, can be prepared through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Physical And Chemical Properties Analysis
“N-(2-tert-butylphenyl)benzamide” is likely to share similar physical and chemical properties with other amides. Most amides are solids at room temperature, and the lower members of the series are soluble in water . The polar nature of the amide group and its ability to form hydrogen bonds contribute to these properties .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A palladium-catalyzed strategy involving tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides has been developed, showcasing advanced synthesis methods for related compounds (Wang et al., 2015).
Chemical Properties and Reactions
- Research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, including derivatives of N-(2-tert-butylphenyl)benzamide, highlights their potential in novel material design (Wu et al., 2011).
- Investigations into sterically encumbered systems for low-coordinate phosphorus centers have utilized compounds like 2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, relevant to N-(2-tert-butylphenyl)benzamide chemistry (Shah et al., 2000).
Applications in Drug Synthesis
- N-(2-tert-butylphenyl)benzamide derivatives have been synthesized for potential anticancer applications, with studies showing promising cytotoxic activity against HeLa cells (Purwanto et al., 2021).
- Derivatives of N-(2-tert-butylphenyl)benzamide have been synthesized and investigated for their anti-inflammatory and analgesic activities (Pau et al., 1999).
Molecular Docking and Virtual Screening
- Molecular modeling and virtual screening of N-(2-tert-butylphenyl)benzamide derivatives, such as bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III) complex, have shown potential as anticancer candidates (Ruswanto et al., 2021).
Novel Material Design
- Synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, closely related to N-(2-tert-butylphenyl)benzamide, has demonstrated their application in creating new materials with high thermal stability (Hsiao et al., 2000).
Wirkmechanismus
While the specific mechanism of action for “N-(2-tert-butylphenyl)benzamide” is not mentioned in the available literature, it’s worth noting that the N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . These drugs have various mechanisms of action, including the treatment of benign prostatic hyperplasia, HIV treatment, and neuroprotective therapy for HIV-associated central nervous system disease .
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-11-7-8-12-15(14)18-16(19)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIGTSXAIIYXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)
![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)





![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2635898.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2635903.png)